N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide
Description
N-(1-{1-[(2-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide is a benzimidazole derivative featuring a 2-fluorophenylmethyl substitution at the N1 position of the benzimidazole core. The acetamide moiety is connected via a pentyl chain, conferring distinct steric and electronic properties. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and influence binding interactions, while the pentyl chain could modulate solubility and membrane permeability .
Properties
IUPAC Name |
N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pentyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-3-4-11-19(23-15(2)26)21-24-18-12-7-8-13-20(18)25(21)14-16-9-5-6-10-17(16)22/h5-10,12-13,19H,3-4,11,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANPHSUMPLGFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide typically involves multiple steps, starting with the preparation of the benzodiazole core This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include hydroxylated derivatives, amines, and various substituted benzodiazole compounds, each with distinct chemical and physical properties.
Scientific Research Applications
N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and benzodiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Features:
- Core Heterocycle : The benzimidazole core is shared with many analogues, but substituent variations significantly alter biological activity.
- Fluorophenyl Group: The 2-fluorophenylmethyl group distinguishes this compound from derivatives with para- or meta-fluorine substitutions or non-fluorinated aryl groups.
- Acetamide Linkage : Compared to thioacetamide or triazole-linked acetamides, the pentyl chain introduces flexibility and lipophilicity.
Comparative Analysis:
Structural Insights :
- Chain Length : The pentyl chain contrasts with shorter linkages (e.g., methyl or ethyl in and ), which may reduce conformational rigidity but enhance membrane permeability .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogues like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide () exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing their crystal lattices. The target compound’s pentyl chain may disrupt such interactions, affecting solubility and crystallinity .
- Lipophilicity : The fluorophenyl group and pentyl chain likely increase logP compared to polar derivatives like 3-(1H-benzodiazol-2-ylthio)acetamides (), which possess sulfonamide or nitro groups .
Biological Activity
N-(1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pentyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzodiazole moiety : Known for diverse biological activities.
- Fluorophenyl group : May enhance interaction with biological targets.
- Pentyl chain and acetamide functional group : Contributes to the overall pharmacological profile.
Molecular Formula : C19H24FN3O
Molecular Weight : 329.42 g/mol
This compound is believed to exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those associated with cancer and inflammation.
- Receptor Modulation : Interaction with receptors can lead to altered signaling pathways, affecting cellular responses.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain microbial strains.
Anticancer Properties
Research indicates that compounds with similar structural features often exhibit significant anticancer activities. This compound has shown promise in:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth in preclinical models.
Antimicrobial Effects
The unique combination of the benzodiazole structure and the fluorophenyl group allows this compound to interact effectively with microbial targets, potentially leading to:
- Inhibition of bacterial growth.
- Activity against fungal pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated anticancer effects in vitro | Demonstrated significant reduction in cell viability of cancer cell lines. |
| Study 2 | Assessed antimicrobial properties | Showed effective inhibition against specific bacterial strains. |
| Study 3 | Investigated enzyme inhibition | Identified key enzymes modulated by the compound, suggesting therapeutic potential. |
Comparative Analysis with Similar Compounds
This compound can be compared with other benzodiazole derivatives:
| Compound | Structure Similarities | Notable Activities |
|---|---|---|
| Compound A | Benzodiazole core | Antiviral properties |
| Compound B | Fluorophenyl group | Anticancer activity |
| Compound C | Acetamide functionality | Antimicrobial effects |
These comparisons highlight the unique attributes of this compound that may confer distinct pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
